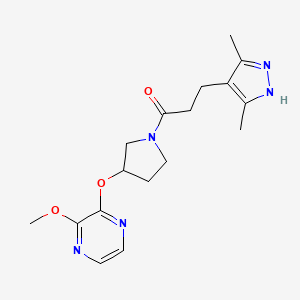
N-(2-ethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide, also known as EPPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery. EPPB is a small molecule inhibitor that targets a specific protein kinase, making it a promising candidate for the development of new therapies for various diseases. In
Aplicaciones Científicas De Investigación
Neuroprotective and Neuroregenerative Properties
The compound, a constituent of celery oil, is noted for its diverse pharmacologic mechanisms, including reconstructing microcirculation, protecting mitochondrial function, inhibiting oxidative stress, and neuronal apoptosis. It is increasingly used in clinical applications due to its multi-target pharmacologic mechanisms. It has demonstrated significant therapeutic potential for ischemic stroke, neurodegenerative diseases such as Alzheimer's and Parkinson's, and other neurological conditions like epilepsy and brain edema. The compound's broad pharmacologic effects are attributed to its ability to improve microcirculation, protect mitochondria, and inhibit oxidative stress, nerve cell apoptosis, and inflammatory responses (Chen et al., 2019).
Anticancer Properties
Butein, a natural chalcone polyphenol, shows promise in the prevention and treatment of various chronic disease conditions due to its broad range of biological properties, including antioxidant, anti-inflammatory, anticancer, antidiabetic, hypotensive, and neuroprotective effects. It affects multiple molecular targets, suggesting a reduced chance of non-responsiveness and resistance development, making it a preferred treatment option in managing chronic diseases (Padmavathi et al., 2017).
Neuroprotective and Antioxidant Activities
Ethyl ferulate, a phenylpropanoid, displays anti-inflammatory, antioxidant, and neuroprotective activities. It holds potential uses in the nutraceutical and pharmaceutical industry, with therapeutic applications related to the treatment of mycobacterial infections, cosmetic uses, and neuroprotective activity. The systematic review of literature revealed antioxidant, neuroprotective, anti-inflammatory, antimutagenic, antiapoptotic, antimutagenic, and antiproliferative activities, highlighting its diverse pharmacological potential (Cunha et al., 2019).
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-17-9-6-7-12-19(17)23-21(26)13-8-16-25-22(27)15-14-20(24-25)18-10-4-3-5-11-18/h3-7,9-12,14-15H,2,8,13,16H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYYQROGGPKLQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![NCGC00386033-01_C24H38O12_3-Buten-2-one, 4-[4-hydroxy-2,2,6-trimethyl-6-[[6-O-[(2S,3R,4R)-tetrahydro-3,4-dihydroxy-4-(hydroxymethyl)-2-furanyl]-beta-D-glucopyranosyl]oxy]cyclohexylidene]-](/img/structure/B2410258.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2410260.png)
![Methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2410261.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2410264.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(3-methoxyphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2410266.png)
![N-(5-chloro-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2410267.png)


![2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2410272.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2410273.png)

![2-[(4-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2410276.png)
